molecular formula C10H16N4 B8100458 N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine

N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine

Cat. No.: B8100458
M. Wt: 192.26 g/mol
InChI Key: QELKDFKWEHQEEC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrazin-2-amine core substituted with a pyrrolidin-2-yl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine typically involves multi-step organic reactions. One common approach is the reaction of pyrazin-2-amine with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biochemical processes.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound's applications extend to the chemical industry, where it is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • N,N-Dimethyl-3-(pyrrolidin-2-yl)aniline

  • N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

  • N,N-Dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine

Uniqueness: N,N-Dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine stands out due to its specific structural features and reactivity profile. Its pyrazin-2-amine core and pyrrolidin-2-yl group contribute to its unique chemical properties, making it distinct from other similar compounds.

Biological Activity

N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine, a compound belonging to the class of heterocyclic amines, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C10H18N4

Its structure includes:

  • A pyrazine ring , which contributes to its aromatic properties.
  • A pyrrolidine moiety , enhancing its interaction with biological targets.
  • Two dimethylamine groups , which may influence its pharmacological profile.

This compound exhibits several mechanisms of action:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can bind to various receptors, modulating their functions and affecting cellular signaling.
  • Pathway Modulation : The compound may alter key cellular pathways, contributing to its biological effects.

Biological Activities

Research indicates that this compound has shown promise in several biological areas:

Antimicrobial Activity

Studies have suggested that pyrazine derivatives, including this compound, possess antimicrobial properties. The presence of the pyrrolidine ring may enhance its efficacy against various pathogens.

Anticancer Potential

The compound has been investigated for its anticancer activity. Similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, derivatives with structural similarities have shown significant activity against murine leukemia and human colon cancer cells .

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro tests have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential as a therapeutic agent in oncology.
    • A study highlighted that compounds with similar structures inhibited cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, thereby promoting apoptosis in cancer cells .
  • Antiviral Activity :
    • Preliminary findings suggest antiviral properties against Herpes simplex virus and Polio virus, aligning with the behavior observed in other pyrazine derivatives .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-aminePyrazine core with pyrrolidineAntimicrobial, anticancer
MeridianinsBrominated pyrazine derivativesCDK inhibition, apoptosis induction
VariolinsAlkaloid derivativesAntitumor activity

Properties

IUPAC Name

N,N-dimethyl-3-pyrrolidin-2-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-14(2)10-9(12-6-7-13-10)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELKDFKWEHQEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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